molecular formula C10H10F3NO3 B1381930 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid CAS No. 1546117-29-6

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid

Cat. No. B1381930
M. Wt: 249.19 g/mol
InChI Key: NRKNWCQLLWUWGR-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10F3NO3 . It has a molecular weight of 249.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 249.19 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Investigations : Research has been conducted on the synthesis and structural analysis of various pyridine derivatives, highlighting the importance of these compounds in understanding molecular structure and reactivity. For instance, the study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provided insights into their molecular structures using X-ray diffraction and computational methods (Shen et al., 2012).

  • Computational Studies and Theoretical Analysis : Investigations on compounds like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid involved theoretical analysis using methods like density functional theory (DFT). These studies contribute to our understanding of the vibrational spectra and molecular configurations of such compounds (Bahgat et al., 2009).

Chemical Properties and Reactivity

  • Investigating Chemical Reactivity : Research into pyridine derivatives, such as pyridine-2,4,6-tricarboxylic acid, has revealed varied reactivity under different conditions. This provides valuable information on the behavior of these compounds in various chemical environments, which is essential for their application in synthesis and material science (Ghosh et al., 2004).

  • Synthesis and Functionalization : Studies have shown the synthesis of derivatives like methyl 2-[N-(2'-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, demonstrating the potential for creating a variety of functionally diverse compounds. Such research aids in the development of novel chemicals with specific desired properties (Napitupulu et al., 2006).

Applications in Material Science

  • Formation of Supramolecular Structures : The ability of pyridine derivatives to form complex structures like metallogels has been explored. This has implications for creating materials with unique properties, such as luminescence and self-healing abilities (McCarney et al., 2015).

  • Development of Liquid Crystalline Materials : Research into thermotropic hyperbranched polyesters using pyridine derivatives has shown their potential in forming liquid crystalline phases. This is crucial for the development of advanced materials in display technologies and other applications (Hahn et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNWCQLLWUWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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